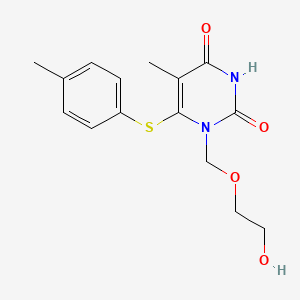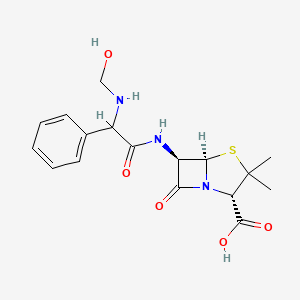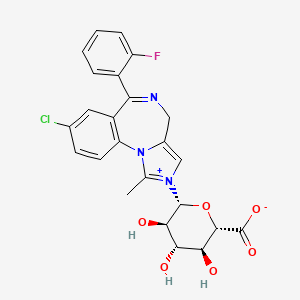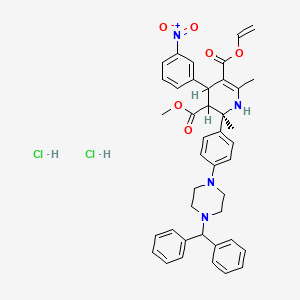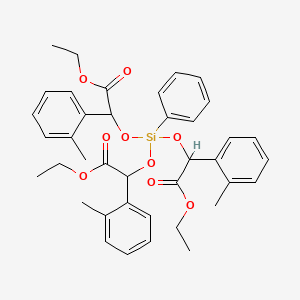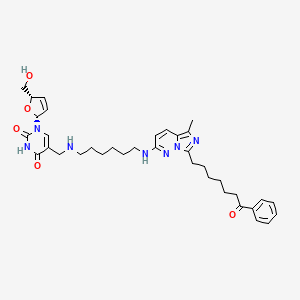![molecular formula C19H21BrN6O7 B12780012 Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- CAS No. 72066-86-5](/img/structure/B12780012.png)
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- is an industrial chemical primarily used as a dye. This compound is known for its vibrant color and stability, making it a valuable component in various industrial applications, particularly in the textile industry .
Preparation Methods
The synthesis of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- involves several steps. The process typically starts with the nitration of bromobenzene to produce 2-bromo-4,6-dinitrophenol. This intermediate is then diazotized and coupled with an appropriate amine to form the azo compound. The final step involves the acylation of the azo compound with acetic anhydride to yield the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar compounds include other azo dyes with different substituents on the aromatic rings. For example:
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-: Similar structure but with diethylamino instead of ethylamino.
N-{2-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diallylamino)-4-methoxyphenyl}acetamide: Another azo dye with different substituents.
The uniqueness of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications.
Properties
CAS No. |
72066-86-5 |
|---|---|
Molecular Formula |
C19H21BrN6O7 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H21BrN6O7/c1-4-21-16-9-14(22-11(2)27)15(10-18(16)33-6-5-32-3)23-24-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10,21H,4-6H2,1-3H3,(H,22,27) |
InChI Key |
MOZMVNZQVKFDQR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


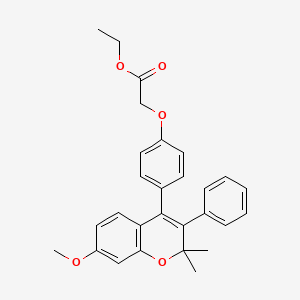
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
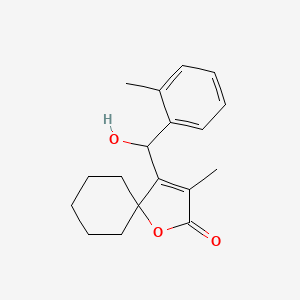
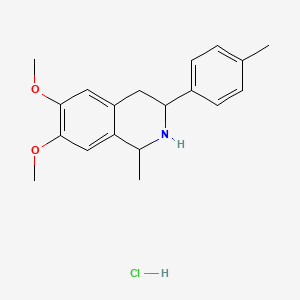
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
